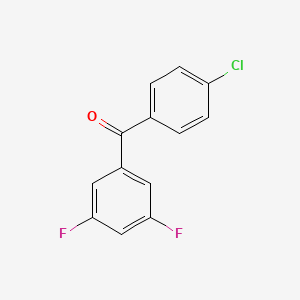

4-Chloro-3',5'-difluorobenzophenone

Description

BenchChem offers high-quality 4-Chloro-3',5'-difluorobenzophenone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Chloro-3',5'-difluorobenzophenone including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(4-chlorophenyl)-(3,5-difluorophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7ClF2O/c14-10-3-1-8(2-4-10)13(17)9-5-11(15)7-12(16)6-9/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNZQWKGLJKSJDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)C2=CC(=CC(=C2)F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7ClF2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40373907 | |

| Record name | 4-Chloro-3',5'-difluorobenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40373907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

746651-99-0 | |

| Record name | 4-Chloro-3',5'-difluorobenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40373907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4,4'-Difluorobenzophenone: Properties, Synthesis, and Applications

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of 4,4'-difluorobenzophenone, a key building block in the development of high-performance polymers and pharmaceuticals. This document is intended for researchers, scientists, and drug development professionals, offering in-depth, field-proven insights into the causality behind experimental choices and self-validating protocols.

Introduction: The Significance of a Doubly Fluorinated Ketone

4,4'-Difluorobenzophenone, with the chemical formula (FC₆H₄)₂CO, is a colorless, crystalline solid that holds a pivotal position in both materials science and medicinal chemistry.[1][2] Its structure, featuring a central ketone group flanked by two para-fluorinated phenyl rings, imparts a unique combination of thermal stability, chemical resistance, and specific reactivity.[3][4] These properties make it an indispensable monomer for the synthesis of high-performance polymers, most notably polyetheretherketone (PEEK), a thermoplastic renowned for its exceptional mechanical strength and stability in extreme environments.[1][3][5] Furthermore, its role as a versatile intermediate in the synthesis of pharmaceuticals, such as the cerebral vasodilator Flunarizine, underscores its importance in drug development.[1][6]

This guide will delve into the fundamental chemical and physical properties of 4,4'-difluorobenzophenone, provide detailed protocols for its synthesis, explore its key reactions, and discuss its major applications, with a focus on providing practical insights for laboratory and industrial settings.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physicochemical properties of 4,4'-difluorobenzophenone is crucial for its handling, purification, and application in synthesis.

| Property | Value | Reference(s) |

| CAS Number | 345-92-6 | [1][7] |

| Molecular Formula | C₁₃H₈F₂O | [1][3][8] |

| Molecular Weight | 218.20 g/mol | [1][7][8] |

| Appearance | White to off-white crystalline solid | [2][4][9] |

| Melting Point | 106-109 °C | [1][4] |

| Boiling Point | 170-172 °C at 10 mmHg | [4] |

| Solubility | Soluble in many organic solvents | |

| Density | 1.34 g/cm³ | [4] |

Spectroscopic data is essential for the identification and purity assessment of 4,4'-difluorobenzophenone. Key spectral features are summarized below.

| Spectroscopy | Key Features | Reference(s) |

| ¹H NMR | Signals in the aromatic region (approximately 7.0-8.0 ppm) showing characteristic coupling patterns for a 1,4-disubstituted benzene ring. | [7][10][11] |

| ¹³C NMR | Resonances for the carbonyl carbon, the fluorine-bearing aromatic carbons, and the other aromatic carbons. | [7] |

| ¹⁹F NMR | A single resonance characteristic of the fluorine atoms in the para position of the phenyl rings. | [12] |

| IR | A strong absorption band for the carbonyl (C=O) stretching vibration, typically around 1650-1670 cm⁻¹. Also, C-F stretching bands and aromatic C-H and C=C stretching vibrations. | [7][8] |

| Mass Spec | The molecular ion peak (M⁺) at m/z 218, along with characteristic fragmentation patterns. | [7][8] |

Synthesis of 4,4'-Difluorobenzophenone: A Tale of Two Routes

The synthesis of 4,4'-difluorobenzophenone is predominantly achieved through two well-established methods: Friedel-Crafts acylation and a two-step process involving the oxidation of 4,4'-difluorodiphenylmethane. The choice of route often depends on factors such as scale, available starting materials, and desired purity.

The Classic Approach: Friedel-Crafts Acylation

The most common and direct method for synthesizing 4,4'-difluorobenzophenone is the Friedel-Crafts acylation of fluorobenzene with 4-fluorobenzoyl chloride.[2][3][13] This electrophilic aromatic substitution reaction is typically catalyzed by a strong Lewis acid, such as anhydrous aluminum chloride (AlCl₃).[1][3]

The causality behind this experimental choice lies in the ability of the Lewis acid to activate the acyl chloride, generating a highly electrophilic acylium ion. This powerful electrophile then attacks the electron-rich fluorobenzene ring, leading to the formation of the desired ketone. The para-directing effect of the fluorine substituent on the fluorobenzene ring favors the formation of the 4,4'-isomer.

Caption: Friedel-Crafts acylation for 4,4'-difluorobenzophenone synthesis.

-

Reaction Setup: To a stirred solution of fluorobenzene in a suitable solvent (e.g., petroleum ether) in a reaction vessel equipped with a dropping funnel and a gas outlet, add anhydrous aluminum chloride portion-wise at a controlled temperature, typically between 0-25 °C.[1]

-

Addition of Acyl Chloride: Add 4-fluorobenzoyl chloride dropwise to the reaction mixture.[1] Maintain the temperature throughout the addition.

-

Reaction Progression: Allow the reaction to proceed for a specified time (e.g., 10-30 minutes) until completion, which can be monitored by techniques like TLC or GC.[1]

-

Quenching: Carefully pour the reaction mixture into a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.[1]

-

Workup: Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it successively with 2M HCl, water, and brine.[1]

-

Isolation and Purification: Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate), filter, and remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent like petroleum ether to yield colorless crystals of 4,4'-difluorobenzophenone.[1]

An Alternative Pathway: The Two-Step Oxidation Route

An alternative synthesis involves the reaction of fluorobenzene with formaldehyde, catalyzed by an organic sulfonic acid, to produce 4,4'-difluorodiphenylmethane.[14][15] This intermediate is then oxidized, typically with nitric acid, to yield 4,4'-difluorobenzophenone.[14][15]

This two-step process offers an alternative when the direct acylation route presents challenges, such as the availability or cost of 4-fluorobenzoyl chloride. The initial reaction is a Friedel-Crafts-type alkylation, followed by a robust oxidation of the methylene bridge to a carbonyl group.

Caption: Two-step synthesis of 4,4'-difluorobenzophenone via oxidation.

Reactivity and Key Transformations

The chemical reactivity of 4,4'-difluorobenzophenone is dominated by the carbonyl group and the activated fluorine atoms on the aromatic rings.

Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing nature of the benzoyl group activates the para-positioned fluorine atoms towards nucleophilic aromatic substitution (SNAr).[16][17] This reactivity is the cornerstone of its application in polymer synthesis.

The most significant application of 4,4'-difluorobenzophenone is as a monomer in the production of PEEK.[1][2][3] This step-growth polymerization involves the reaction of 4,4'-difluorobenzophenone with the disodium or dipotassium salt of hydroquinone.[3][5]

The reaction proceeds via a nucleophilic aromatic substitution mechanism where the phenoxide acts as the nucleophile, displacing the fluoride ions.[16] The choice of a polar aprotic solvent, such as diphenyl sulfone, and high temperatures are critical to facilitate this reaction and achieve high molecular weight polymer.

Caption: Nucleophilic aromatic substitution pathway for PEEK synthesis.

Reactions of the Carbonyl Group

The carbonyl group in 4,4'-difluorobenzophenone can undergo typical reactions of ketones, such as reduction to the corresponding alcohol (bis(4-fluorophenyl)methanol) or conversion to other functional groups. These transformations are important in the synthesis of various pharmaceutical intermediates.

Applications in Research and Industry

The unique properties of 4,4'-difluorobenzophenone have led to its use in several high-value applications.

High-Performance Polymers

As previously discussed, the primary application of 4,4'-difluorobenzophenone is in the synthesis of PEEK and other poly(aryl ether ketone) (PAEK) polymers.[3][6][18] These materials are utilized in demanding environments due to their exceptional properties:

-

Aerospace and Automotive Industries: For components requiring high strength-to-weight ratios and resistance to high temperatures and harsh chemicals.[3][6]

-

Medical Implants: Due to its biocompatibility and sterilizability.[1][3]

-

Coatings and Insulation: For protective coatings and high-performance cable insulation.[1][3]

Pharmaceutical Synthesis

4,4'-Difluorobenzophenone is a key starting material for the synthesis of several pharmaceuticals.[1][6] A notable example is its use in the production of Flunarizine, a potent cerebral vasodilator used to treat migraines and vertigo.[1] The synthesis of such complex molecules highlights the utility of 4,4'-difluorobenzophenone as a versatile chemical intermediate. It is also a known human metabolite of Flunarizine.[1][7]

Other Applications

-

Photoinitiators: It can serve as a photoinitiator in UV-curable coatings and adhesives.[4]

-

Liquid Crystals: Used in the synthesis of advanced materials for electronics and display technologies.[4]

-

Agrochemicals: It is an intermediate in the production of certain agrochemicals.[4]

Safety and Handling

4,4'-Difluorobenzophenone is classified as harmful if swallowed and can cause skin and serious eye irritation.[1][19] It may also cause respiratory irritation.[1] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should always be worn when handling this chemical.[19][20][21] It should be handled in a well-ventilated area, and dust formation should be avoided.[19][20]

Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong reducing agents.[5][20]

Disposal: All waste must be handled in accordance with local, state, and federal regulations.[22]

Conclusion

4,4'-Difluorobenzophenone is a versatile and highly valuable chemical intermediate with significant applications in materials science and medicinal chemistry. Its unique chemical structure, characterized by the presence of two activating fluorine atoms, allows for its efficient use in nucleophilic aromatic substitution reactions, most notably in the synthesis of PEEK. A thorough understanding of its chemical properties, synthesis, and reactivity is essential for researchers and professionals working to develop the next generation of high-performance materials and pharmaceuticals.

References

-

NINGBO INNO PHARMCHEM CO.,LTD. (2025, February 28). Comprehensive Overview of 4,4'-Difluorobenzophenone: Applications and Synthesis. Retrieved from [Link]

-

Wikipedia. (n.d.). 4,4'-Difluorobenzophenone. Retrieved from [Link]

- Google Patents. (2009). US20090177014A1 - Process for Preparing 4,4' Difluorobenzophenone.

-

Changzhou Xuanming Chemical Co., Ltd. (n.d.). 4,4'-Difluorobenzophenone (CTFE, R1113, CFC1113, Trifluorochloroethylene, Chlorotrifluoroethylene) CAS:345-92-6. Retrieved from [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - 4,4'-Difluorobenzophenone, 99%. Retrieved from [Link]

- Google Patents. (1979). EP0004710A2 - Preparation of 4,4'-difluorobenzophenone.

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring 4,4-Difluorobenzophenone: Properties, Applications, and Industry Impact. Retrieved from [Link]

-

PubChem. (n.d.). 4,4'-Difluorobenzophenone. Retrieved from [Link]

-

NIST. (n.d.). 4,4'-Difluorobenzophenone. Retrieved from [Link]

-

Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Polymerisation and related reactions involving nucleophilic aromatic substitution. Part 3. Mathematical models of the polycondensation reactions of halogenobenzophenones. Retrieved from [Link]

-

SpectraBase. (n.d.). 4,4'-Difluorobenzophenone - Optional[1H NMR] - Spectrum. Retrieved from [Link]

- Google Patents. (2020). WO 2020/164218 A1 - New Process for Friedel-Crafts Reaction, and Catalyst Therefore.

- Google Patents. (2016). CN106045828A - Preparation method of 4,4'-difluorobenzophenone.

-

Shandong Look Chemical. (2026, January 8). 4,4′-Difluorobenzophenone CAS 345-92-6. Retrieved from [Link]

-

ResearchGate. (n.d.). 19F NMR (471 MHz, CDCl3) of 2,3,7,8-tetrafluorothianthrene-S-oxide (2) and 4,4'-difluorobenzophenone (IS). Retrieved from [Link]

-

Diva-portal.org. (n.d.). Quantitative NMR spectroscopy on fluorine- containing drugs - a comparative study on pharmaceutical raw materials and different. Retrieved from [Link]

-

NIH. (n.d.). Applications of Friedel–Crafts reactions in total synthesis of natural products. Retrieved from [Link]

-

ResearchGate. (n.d.). Results of the nucleophilic substitution reaction between fluoro-aromatic compounds and PVAm. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. Retrieved from [Link]

-

European Patent Office. (n.d.). Preparation of 4,4'-difluorobenzophenone - EP 0004710 A2. Retrieved from [Link]

-

Quick Company. (n.d.). "New Process For Preparing 4,4,' Difluorobenzophenone". Retrieved from [Link]

-

NIH. (2020, September 28). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. 4,4'-Difluorobenzophenone - Wikipedia [en.wikipedia.org]

- 3. nbinno.com [nbinno.com]

- 4. chemimpex.com [chemimpex.com]

- 5. 4,4'-Difluorobenzophenone (CTFE, R1113, CFC1113, Trifluorochloroethylene, Chlorotrifluoroethylene) CAS:345-92-6 [kangmei.com]

- 6. Page loading... [guidechem.com]

- 7. 4,4'-Difluorobenzophenone | C13H8F2O | CID 9582 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 4,4'-Difluorobenzophenone [webbook.nist.gov]

- 9. innospk.com [innospk.com]

- 10. spectrabase.com [spectrabase.com]

- 11. 2,4'-Difluorobenzophenone(342-25-6) 1H NMR spectrum [chemicalbook.com]

- 12. orgsyn.org [orgsyn.org]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. US20090177014A1 - Process for Preparing 4,4' Difluorobenzophenone - Google Patents [patents.google.com]

- 15. "New Process For Preparing 4,4,' Difluorobenzophenone" [quickcompany.in]

- 16. Polymerisation and related reactions involving nucleophilic aromatic substitution. Part 3. Mathematical models of the polycondensation reactions of halogenobenzophenones - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. sdlookchem.com [sdlookchem.com]

- 19. cdhfinechemical.com [cdhfinechemical.com]

- 20. synquestlabs.com [synquestlabs.com]

- 21. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 22. datasheets.scbt.com [datasheets.scbt.com]

The Synthesis of 4,4'-Difluorobenzophenone: A Comprehensive Technical Guide for Scientific Professionals

Abstract

This technical guide provides an in-depth exploration of the synthetic routes to 4,4'-difluorobenzophenone (DFBP), a critical precursor in the production of high-performance polymers such as polyetheretherketone (PEEK).[1] Intended for researchers, chemists, and professionals in drug development and materials science, this document details the prevalent synthetic methodologies, including the industrially favored Friedel-Crafts acylation, and discusses alternative pathways. The guide offers a comparative analysis of these methods, focusing on reaction mechanisms, experimental protocols, and key performance indicators such as yield and purity. By elucidating the scientific principles underpinning each synthetic choice, this guide serves as a valuable resource for the practical synthesis and application of this important chemical intermediate.

Introduction: The Significance of 4,4'-Difluorobenzophenone

4,4'-Difluorobenzophenone (DFBP), with the chemical formula (FC₆H₄)₂CO, is a diaryl ketone of significant industrial and academic interest.[2] Its primary application lies in its role as a key monomer in the synthesis of polyaryletherketones (PAEKs), most notably polyetheretherketone (PEEK).[1] The exceptional thermal stability, chemical resistance, and mechanical properties of PEEK make it an indispensable material in demanding sectors such as aerospace, automotive, and medical implants. The synthesis of high-purity DFBP is therefore a critical step in the production of these advanced materials. This guide provides a detailed overview of the primary synthetic routes to DFBP, with a focus on providing actionable insights for laboratory and industrial applications.

Friedel-Crafts Acylation: The Principal Industrial Route

The most common and economically viable method for the synthesis of 4,4'-difluorobenzophenone is the Friedel-Crafts acylation of fluorobenzene with 4-fluorobenzoyl chloride.[1][2] This electrophilic aromatic substitution reaction is typically catalyzed by a strong Lewis acid, with anhydrous aluminum chloride (AlCl₃) being the most frequently employed catalyst.

Reaction Mechanism

The reaction proceeds through the formation of a highly electrophilic acylium ion. The Lewis acid catalyst, AlCl₃, coordinates with the chlorine atom of 4-fluorobenzoyl chloride, polarizing the carbon-chlorine bond and facilitating its cleavage to form the acylium ion. This electrophile is then attacked by the electron-rich π-system of the fluorobenzene ring. A subsequent deprotonation of the resulting arenium ion restores the aromaticity of the ring and yields the desired 4,4'-difluorobenzophenone.

Figure 1: Mechanism of Friedel-Crafts Acylation for DFBP Synthesis.

Detailed Experimental Protocol

The following protocol is a generalized procedure based on established methods.

Materials:

-

Fluorobenzene

-

4-Fluorobenzoyl chloride

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Petroleum Ether (or another suitable inert solvent)

-

Concentrated Hydrochloric Acid

-

Dichloromethane (for extraction)

-

Anhydrous Magnesium Sulfate (or Sodium Sulfate)

-

Ice

Procedure:

-

To a stirred solution of fluorobenzene (1.0-1.2 molar equivalents) in a suitable solvent such as petroleum ether, add anhydrous aluminum chloride (1.1-1.5 molar equivalents) in portions at a controlled temperature, typically between 0-25 °C.[3]

-

Cool the resulting suspension to 0-5 °C using an ice bath.[3]

-

Slowly add 4-fluorobenzoyl chloride (1.0 molar equivalent) dropwise to the reaction mixture, maintaining the temperature below 5 °C.[3]

-

After the addition is complete, allow the reaction to proceed at room temperature for 2-4 hours, or until completion is confirmed by a suitable analytical method such as thin-layer chromatography.[3]

-

Quench the reaction by carefully pouring the mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid.[3]

-

Separate the organic layer and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with water and brine, and then dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude 4,4'-difluorobenzophenone by recrystallization from a suitable solvent like petroleum ether to yield colorless crystals.[3]

Alternative Synthetic Methodologies

While Friedel-Crafts acylation is the dominant industrial method, several alternative routes for the synthesis of 4,4'-difluorobenzophenone have been developed. These methods can be advantageous in specific contexts, such as avoiding the use of corrosive Lewis acids or starting from different precursors.

Two-Step Synthesis from Fluorobenzene and Formaldehyde

This method involves an initial acid-catalyzed condensation of fluorobenzene with formaldehyde to produce 4,4'-difluorodiphenylmethane (DFDPM), which is subsequently oxidized to 4,4'-difluorobenzophenone.

The first step is a Friedel-Crafts-type alkylation where protonated formaldehyde acts as the electrophile. The second step involves the oxidation of the methylene bridge of DFDPM to a carbonyl group.

Figure 2: Two-Step Synthesis of DFBP from Fluorobenzene and Formaldehyde.

-

Step 1: DFDPM Synthesis: Fluorobenzene is reacted with formaldehyde in the presence of an organic sulfonic acid catalyst.[4] The molar ratio of fluorobenzene to formaldehyde is typically high (e.g., 8:1 to 12:1) with fluorobenzene itself often serving as the solvent.[4] The reaction temperature is generally kept low, between -15°C and 45°C, to favor the formation of the desired 4,4'-isomer over the 2,4'-isomer.[4]

-

Step 2: Oxidation: The resulting DFDPM isomer mixture is then oxidized using an oxidizing agent such as nitric acid at elevated temperatures (e.g., 65°C to 100°C).[4][5]

-

Purification: The final product, 4,4'-difluorobenzophenone, is typically isolated and purified by recrystallization.[4]

Diazotization of 4,4'-Diaminodiphenylmethane

This synthetic route involves the diazotization of 4,4'-diaminodiphenylmethane in the presence of a fluoride source, followed by decomposition of the resulting diazonium salt to yield 4,4'-difluorodiphenylmethane, which is then oxidized.[6] A more direct approach involves the thermal decomposition of the diazonium fluoride in the presence of an oxidizing agent like nitrous acid to directly form 4,4'-difluorobenzophenone.[6]

A typical procedure involves the slow addition of sodium nitrite to a solution of 4,4'-diaminodiphenylmethane in concentrated aqueous hydrogen fluoride at low temperatures (-20°C to -10°C).[6] The reaction mixture is then heated to reflux to effect the decomposition of the diazonium salt and the formation of the product.[6] The product is then extracted and purified, often by recrystallization.[6] Yields for this method can be variable, with one example reporting a 61% yield.[6]

Other Synthetic Approaches

Several other methods for the synthesis of 4,4'-difluorobenzophenone have been reported, although they are less common in industrial practice. These include:

-

From Fluorine Benzotrichloride: This method involves the acylation of fluorobenzene with fluorine benzotrichloride catalyzed by aluminum trichloride, followed by a hydrolysis step.[3][7]

-

Nucleophilic Aromatic Substitution (SNAr): This approach involves the reaction of a di-substituted benzene derivative with a fluoride source. For example, the substitution of nitro groups in 4,4'-dinitrodiphenylmethane with fluoride ions.[8]

-

Reaction with Phosgene or Carbon Tetrachloride: Fluorobenzene can be reacted with phosgene or carbon tetrachloride in the presence of a Lewis acid catalyst, followed by hydrolysis, to produce 4,4'-difluorobenzophenone. However, the high toxicity of phosgene and the potential for isomer formation can be significant drawbacks.[8]

Comparative Analysis of Synthetic Routes

The choice of a synthetic route for 4,4'-difluorobenzophenone depends on several factors, including cost of starting materials, desired purity, scalability, and environmental considerations.

| Synthetic Method | Starting Materials | Key Reagents/Catalysts | Typical Yield | Advantages | Disadvantages |

| Friedel-Crafts Acylation | Fluorobenzene, 4-Fluorobenzoyl chloride | AlCl₃ (or other Lewis acids) | High | Well-established, high yield, relatively simple procedure.[1] | Use of corrosive and moisture-sensitive Lewis acids, generation of HCl byproduct. |

| Two-Step Synthesis | Fluorobenzene, Formaldehyde | Organic sulfonic acids, Nitric acid | Good to High | Avoids the use of AlCl₃, starting materials are readily available.[4] | Two-step process, potential for isomer formation, use of strong oxidizing agents.[4] |

| Diazotization | 4,4'-Diaminodiphenylmethane | Sodium nitrite, Hydrogen fluoride | Moderate to Good | Starts from a different precursor, can be a one-pot reaction.[6] | Use of highly corrosive HF, generation of nitrogen gas, potential for side reactions.[6] |

| From Fluorine Benzotrichloride | Fluorobenzene, Fluorine benzotrichloride | AlCl₃ | Good | Good selectivity.[7] | Multi-step process, potentially hazardous intermediates. |

Conclusion and Future Outlook

The synthesis of 4,4'-difluorobenzophenone is a well-established field with the Friedel-Crafts acylation remaining the cornerstone of industrial production due to its high efficiency and reliability. However, ongoing research into alternative synthetic routes, particularly those that minimize the use of harsh reagents and improve atom economy, is crucial for the sustainable production of this key polymer precursor. The development of more environmentally benign catalysts and solvent systems for the Friedel-Crafts reaction, as well as the optimization of the two-step synthesis from fluorobenzene and formaldehyde, represent promising avenues for future research. As the demand for high-performance polymers like PEEK continues to grow, the importance of efficient, cost-effective, and sustainable methods for the synthesis of 4,4'-difluorobenzophenone will undoubtedly increase.

References

- Imperial Chemical Industries Ltd. (1979). Preparation of 4,4'-difluorobenzophenone. EP0004710A2. Google Patents.

-

Wikipedia. (2023, October 27). 4,4'-Difluorobenzophenone. In Wikipedia. Retrieved from [Link]

- Rogl, H., & Ungerank, M. (2009). Process for Preparing 4,4' Difluorobenzophenone. US20090177014A1. Google Patents.

- Wang, L., et al. (2016). Preparation method of 4,4'-difluorobenzophenone. CN106008182A. Google Patents.

-

Ningbo Inno Pharmchem Co.,Ltd. (2025). Comprehensive Overview of 4,4'-Difluorobenzophenone: Applications and Synthesis. Retrieved from [Link]

- Rogl, H., & Ungerank, M. (2007). New process for the preparation of 4,4'-difluorobenzophenone. DE102005037337A1. Google Patents.

- Solvay SA. (2020). New process for friedel-crafts reaction, and catalyst therefore. WO 2020/164218 A1. Google Patents.

-

Imperial Chemical Industries Ltd. (1979). Preparation of 4,4'-difluorobenzophenone. EP 0004710 A2. Googleapis.com. Retrieved from [Link]

-

Cheméo. (n.d.). 4,4'-Difluorobenzophenone. Retrieved from [Link]

- Zhang, J. (2016). Preparation method of 4,4'-difluorobenzophenone. CN106045828A. Google Patents.

- Rogl, H., & Ungerank, M. (2008). 4,4'-difluorobenzophenone synthesis method. RU2394016C2. Google Patents.

-

Rogl, H., & Ungerank, M. (2008). "New Process For Preparing 4,4,' Difluorobenzophenone". Quick Company. Retrieved from [Link]

- Lenzing Aktiengesellschaft. (2008). Process for preparing 4,4'-difluorobenzophenone. KR20080038147A. Google Patents.

Sources

- 1. nbinno.com [nbinno.com]

- 2. 4,4'-Difluorobenzophenone - Wikipedia [en.wikipedia.org]

- 3. benchchem.com [benchchem.com]

- 4. US20090177014A1 - Process for Preparing 4,4' Difluorobenzophenone - Google Patents [patents.google.com]

- 5. "New Process For Preparing 4,4,' Difluorobenzophenone" [quickcompany.in]

- 6. EP0004710A2 - Preparation of 4,4'-difluorobenzophenone - Google Patents [patents.google.com]

- 7. CN106045828A - Preparation method of 4,4'-difluorobenzophenone - Google Patents [patents.google.com]

- 8. RU2394016C2 - 4,4'-difluorobenzophenone synthesis method - Google Patents [patents.google.com]

A Comprehensive Spectroscopic Guide to 4,4'-Difluorobenzophenone: NMR, IR, and MS Analysis

Introduction

4,4'-Difluorobenzophenone, with the CAS Number 345-92-6, is a symmetrical aromatic ketone of significant industrial importance.[1][2][3] Its primary application lies in its role as a key monomer in the synthesis of high-performance polymers, most notably polyetheretherketone (PEEK).[1][4] The exceptional thermal and chemical resistance of PEEK makes it an indispensable material in demanding environments, from aerospace components to medical implants. Given its foundational role in polymer chemistry, the unambiguous structural confirmation and purity assessment of 4,4'-difluorobenzophenone are paramount.

This technical guide provides an in-depth analysis of the core spectroscopic techniques used to characterize 4,4'-difluorobenzophenone: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). We will move beyond a simple presentation of data, delving into the causal relationships between the molecule's structure and its spectral output. The protocols described herein are designed to be self-validating, ensuring researchers and drug development professionals can confidently replicate and interpret these critical analytical methods.

Molecular Structure and Symmetry Considerations

The structure of 4,4'-difluorobenzophenone, (FC₆H₄)₂CO, is fundamental to understanding its spectral data.[1] The molecule possesses a C₂ axis of symmetry that bisects the carbonyl group. This symmetry element dictates that the two p-fluorophenyl rings are chemically equivalent. Consequently, the fluorine atoms are equivalent, and within each ring, the protons and carbons ortho to the carbonyl group are equivalent to each other, as are the protons and carbons meta to the carbonyl group. This equivalence significantly simplifies the resulting NMR spectra, a principle we will explore in detail.

Caption: Chemical structure of 4,4'-difluorobenzophenone.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By probing the magnetic properties of atomic nuclei like ¹H, ¹³C, and ¹⁹F, we can gain precise information about their chemical environment.[5][6]

Experimental Protocol: NMR Data Acquisition

-

Sample Preparation: Dissolve 10-20 mg of 4,4'-difluorobenzophenone in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical; it must dissolve the analyte without contributing interfering signals in the spectral regions of interest.

-

Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer. Higher field strengths improve signal dispersion and simplify spectral interpretation.[7]

-

¹H NMR: Acquire the proton spectrum using a standard pulse sequence. Typically, 8-16 scans are sufficient due to the high sensitivity of the ¹H nucleus.

-

¹³C NMR: Acquire the carbon spectrum using a proton-decoupled pulse sequence.[8][9] This technique removes C-H coupling, resulting in a spectrum where each unique carbon atom appears as a single line, simplifying analysis.[8] Due to the low natural abundance of ¹³C (1.1%), a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary to achieve a good signal-to-noise ratio.[9]

-

¹⁹F NMR: Acquire the fluorine spectrum. As ¹⁹F is a highly sensitive, 100% abundant nucleus, acquisition is rapid.[10][11] Proton decoupling can be employed to simplify multiplets if necessary.

-

Referencing: Chemical shifts for ¹H and ¹³C NMR are referenced internally to the residual solvent signal or tetramethylsilane (TMS) at 0 ppm.[12] ¹⁹F NMR spectra are often referenced to an external standard like CFCl₃ at 0 ppm.

¹H NMR Spectral Analysis

The symmetry of 4,4'-difluorobenzophenone results in only two distinct proton environments. The protons ortho to the carbonyl group (Hₐ) are in one environment, and the protons meta to the carbonyl group (Hₑ) are in another.

| Signal | Chemical Shift (δ) in CDCl₃ | Multiplicity | Integration | Assignment |

| 1 | ~7.82 ppm | Triplet (t) | 4H | Aromatic H (ortho to C=O) |

| 2 | ~7.17 ppm | Triplet (t) | 4H | Aromatic H (meta to C=O) |

| Data sourced from ChemicalBook.[13] |

Interpretation:

-

Chemical Shift: The protons ortho to the electron-withdrawing carbonyl group are deshielded and appear further downfield (~7.82 ppm) compared to the protons meta to the carbonyl.[12]

-

Integration: The integrated area under each signal corresponds to four protons, consistent with the molecular structure.[14]

-

Multiplicity: Each signal appears as a triplet. This is due to coupling with two neighboring non-equivalent nuclei. The ortho protons are coupled to the two adjacent meta protons, and the meta protons are coupled to both the adjacent ortho proton and the fluorine atom. The observed triplet pattern is a result of overlapping doublet of doublets where the coupling constants are similar.

¹³C NMR Spectral Analysis

In the proton-decoupled ¹³C NMR spectrum, each chemically non-equivalent carbon atom produces a single peak.[15] Due to the molecule's symmetry, we expect to see four signals for the aromatic carbons and one for the carbonyl carbon.

| Signal | Chemical Shift (δ) in CDCl₃ | Assignment | | :--- | :--- | :--- | :--- | | 1 | ~193.5 ppm | Carbonyl Carbon (C=O) | | 2 | ~165.0 ppm (d, ¹JCF ≈ 255 Hz) | C-F | | 3 | ~133.0 ppm | C-H (ortho to C=O) | | 4 | ~132.5 ppm | Quaternary Carbon (ipso to C=O) | | 5 | ~115.5 ppm (d, ²JCF ≈ 22 Hz) | C-H (meta to C=O) | Note: Precise chemical shifts and coupling constants can vary slightly with solvent and instrument. Data is representative and based on typical values for similar structures.[16][17]

Interpretation:

-

Chemical Shift: The carbonyl carbon is the most deshielded, appearing furthest downfield as expected (~193.5 ppm).[16] The carbon directly bonded to the highly electronegative fluorine atom is also significantly downfield (~165.0 ppm). The remaining aromatic carbons appear in the typical range of 115-135 ppm.

-

Coupling: Even in a proton-decoupled spectrum, coupling between carbon and fluorine (¹³C-¹⁹F) is observed. The carbon directly bonded to fluorine (C-F) appears as a large doublet due to one-bond coupling (¹JCF). The carbon two bonds away (meta C-H) appears as a smaller doublet due to two-bond coupling (²JCF).[8] This C-F coupling is a powerful diagnostic tool for confirming the position of fluorine substitution.

¹⁹F NMR Spectral Analysis

Given the molecular symmetry, the two fluorine atoms are chemically equivalent and should produce a single signal in the ¹⁹F NMR spectrum.

| Signal | Chemical Shift (δ) | Multiplicity | Assignment |

| 1 | ~ -106.5 ppm (in DMSO-d₆) | Multiplet | Ar-F |

| Data sourced from a Certified Reference Material datasheet.[18] |

Interpretation: ¹⁹F NMR is characterized by a very wide chemical shift range, making it highly sensitive to the local electronic environment.[10][19] The signal for the fluorine atoms in 4,4'-difluorobenzophenone appears at approximately -106.5 ppm.[18] The multiplicity of the signal will appear as a multiplet due to coupling with the nearby ortho and meta protons on the aromatic ring. The high sensitivity and unique chemical shift provide unambiguous evidence for the presence and electronic environment of the fluorine atoms.[11][20]

Sources

- 1. 4,4'-Difluorobenzophenone - Wikipedia [en.wikipedia.org]

- 2. 4,4'-Difluorobenzophenone [webbook.nist.gov]

- 3. sdlookchem.com [sdlookchem.com]

- 4. 4,4'-Difluorobenzophenone (CTFE, R1113, CFC1113, Trifluorochloroethylene, Chlorotrifluoroethylene) CAS:345-92-6 [kangmei.com]

- 5. Khan Academy [khanacademy.org]

- 6. NMR Spectroscopy Explained: How It Works and Why It Matters | Technology Networks [technologynetworks.com]

- 7. organicchemistrydata.org [organicchemistrydata.org]

- 8. 13C Carbon NMR Spectroscopy - Chemistry Steps [chemistrysteps.com]

- 9. Carbon-13 nuclear magnetic resonance - Wikipedia [en.wikipedia.org]

- 10. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 11. grokipedia.com [grokipedia.com]

- 12. 6.6 ¹H NMR Spectra and Interpretation (Part I) – Organic Chemistry I [kpu.pressbooks.pub]

- 13. Bis(4-fluorophenyl)-methanone(345-92-6) 1H NMR spectrum [chemicalbook.com]

- 14. acdlabs.com [acdlabs.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. 4,4'-Difluorobenzophenone | C13H8F2O | CID 9582 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. learning.sepscience.com [learning.sepscience.com]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. Active Nuclei Fluorine-19 NMR Spectroscopy - Anasazi Instruments [aiinmr.com]

An In-depth Technical Guide to the Solubility of 4,4'-Difluorobenzophenone in Organic Solvents

This guide provides a comprehensive overview of the solubility characteristics of 4,4'-difluorobenzophenone, a key intermediate in the production of high-performance polymers like polyether ether ketone (PEEK) and in the synthesis of pharmaceuticals and other specialty chemicals.[1][2][3][4] An understanding of its solubility is critical for process development, purification, and formulation.

Physicochemical Properties of 4,4'-Difluorobenzophenone

4,4'-Difluorobenzophenone is a colorless to white crystalline solid.[2][5] Its molecular structure, featuring two electron-withdrawing fluorine atoms on the phenyl rings, significantly influences its physical and chemical properties, including its solubility.

| Property | Value |

| Molecular Formula | C₁₃H₈F₂O |

| Molar Mass | 218.20 g/mol [3] |

| Melting Point | 107.5-108.5 °C[3] |

| Appearance | Colorless to white crystalline solid[2][5] |

| Water Solubility | 0.00876 g/L at 20 °C |

| log P (octanol/water) | 3.37 at 20 °C |

Theoretical Principles of Solubility

The solubility of a solid in a liquid solvent is governed by the principle of "like dissolves like." This means that substances with similar intermolecular forces are more likely to be soluble in one another. The solubility of 4,4'-difluorobenzophenone can be understood by considering its molecular structure and the nature of the solvents.

4,4'-Difluorobenzophenone possesses a largely nonpolar aromatic structure with a polar carbonyl group. The two fluorine atoms, being highly electronegative, create dipole moments, but the symmetrical nature of the molecule results in a relatively low overall molecular polarity.

The dissolution process can be visualized as follows:

Caption: The dissolution process of 4,4'-difluorobenzophenone.

-

Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate): These solvents can engage in dipole-dipole interactions with the polar carbonyl group of 4,4'-difluorobenzophenone, leading to good solubility.

-

Nonpolar Aromatic Solvents (e.g., Toluene, Benzene): The aromatic rings of these solvents can interact favorably with the phenyl groups of 4,4'-difluorobenzophenone through π-π stacking interactions, resulting in high solubility.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): While these solvents can act as hydrogen bond acceptors for the carbonyl oxygen, their strong hydrogen-bonding network needs to be disrupted to accommodate the solute molecules. The large nonpolar surface area of 4,4'-difluorobenzophenone limits its solubility in highly polar protic solvents. However, it still exhibits moderate solubility in alcohols.

-

Nonpolar Aliphatic Solvents (e.g., Hexane): The interactions between the nonpolar 4,4'-difluorobenzophenone and nonpolar aliphatic solvents are primarily weak van der Waals forces. While some solubility is expected, it is generally lower than in aromatic or polar aprotic solvents.

-

Water: Due to its highly polar nature and strong hydrogen-bonding network, water is a very poor solvent for the largely nonpolar 4,4'-difluorobenzophenone.

Quantitative Solubility Data

The following table summarizes the solubility of 4,4'-difluorobenzophenone in various organic solvents at different temperatures. This data is crucial for designing crystallization processes and for selecting appropriate solvents for chemical reactions.

| Solvent | Temperature (°C) | Solubility ( g/100g of solvent) |

| Alcohols | ||

| Methanol | 20 | 1.85 |

| 30 | 2.95 | |

| 40 | 4.65 | |

| 50 | 7.30 | |

| 60 | 11.45 | |

| Ethanol | 20 | 2.50 |

| 30 | 4.05 | |

| 40 | 6.45 | |

| 50 | 10.15 | |

| 60 | 15.80 | |

| Esters | ||

| Ethyl Acetate | 20 | 15.20 |

| 30 | 22.80 | |

| 40 | 33.80 | |

| 50 | 49.80 | |

| 60 | 72.80 | |

| Ketones | ||

| Acetone | 20 | 28.50 |

| 30 | 41.00 | |

| 40 | 58.50 | |

| 50 | 82.50 | |

| Aromatic Hydrocarbons | ||

| Toluene | - | Soluble |

| Benzene | - | Soluble[4] |

| Chlorinated Solvents | ||

| Chloroform | - | Soluble[4] |

| Ethers | ||

| Diethyl Ether | - | Qualitative data suggests solubility |

| Aliphatic Hydrocarbons | ||

| Hexane | - | Limited solubility |

| Aqueous Mixtures | ||

| Acetic Acid/Water (9:1) | Elevated | Soluble (used for recrystallization) |

| Water | 20 | 0.000876 |

Experimental Determination of Solubility

The following is a standard laboratory protocol for determining the equilibrium solubility of 4,4'-difluorobenzophenone in an organic solvent.

Materials and Equipment

-

4,4'-Difluorobenzophenone (high purity)

-

Selected organic solvent (analytical grade)

-

Temperature-controlled shaker bath or magnetic stirrer with hotplate

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps

-

Syringe filters (0.45 µm)

-

High-Performance Liquid Chromatography (HPLC) system or Gas Chromatography (GC) system

-

Volumetric flasks and pipettes

Experimental Workflow

Caption: Workflow for the experimental determination of solubility.

Detailed Protocol

-

Preparation: Accurately weigh a known amount of the selected organic solvent into several vials.

-

Addition of Solute: Add an excess amount of 4,4'-difluorobenzophenone to each vial to ensure that a saturated solution is formed. The presence of undissolved solid at the end of the experiment is essential.

-

Equilibration: Place the sealed vials in a temperature-controlled shaker bath set to the desired temperature. Allow the mixtures to equilibrate for a sufficient time (typically 24-48 hours) with constant agitation to ensure equilibrium is reached.

-

Sampling and Filtration: After equilibration, stop the agitation and allow the excess solid to settle. Carefully withdraw a known volume of the supernatant using a pre-heated syringe to prevent premature crystallization. Immediately filter the solution through a 0.45 µm syringe filter into a pre-weighed vial.

-

Quantification: Accurately weigh the filtered saturated solution. Dilute a known weight of the saturated solution with a suitable solvent to a concentration within the calibration range of the analytical method.

-

Analysis: Analyze the diluted samples using a validated HPLC or GC method to determine the concentration of 4,4'-difluorobenzophenone.

-

Calculation: From the concentration of the diluted sample, calculate the concentration in the original saturated solution and express the solubility in the desired units (e.g., g/100 g of solvent, mole fraction).

Applications in Drug Development and Material Science

The solubility of 4,4'-difluorobenzophenone is a critical parameter in its primary application as a monomer for the synthesis of PEEK.[1][4] The polymerization is typically carried out in a high-boiling point solvent, and the solubility of the monomer directly impacts the reaction kinetics and the molecular weight of the resulting polymer.

In the pharmaceutical industry, derivatives of 4,4'-difluorobenzophenone are investigated for various therapeutic applications. Understanding its solubility in pharmaceutically relevant solvents is essential for reaction optimization, purification, and potentially for formulation studies of any final drug products.

Conclusion

This technical guide has provided a detailed overview of the solubility of 4,4'-difluorobenzophenone in a range of organic solvents. The interplay of its molecular structure with solvent properties governs its dissolution behavior. The quantitative data and the experimental protocol presented herein offer valuable resources for researchers and professionals working with this important chemical intermediate. A thorough understanding of its solubility is paramount for the successful design and optimization of processes in both material science and pharmaceutical development.

References

- Google Patents. (n.d.). Process for Preparing 4,4' Difluorobenzophenone.

-

Solubility of Things. (n.d.). 4,4'-Difluorobenzophenone. Retrieved from [Link]

- Google Patents. (n.d.). Preparation method of 4,4'-difluorobenzophenone.

-

PubChem. (n.d.). 4,4'-Difluorobenzophenone. Retrieved from [Link]

-

Wikipedia. (2023, December 1). 4,4'-Difluorobenzophenone. Retrieved from [Link]

-

Changzhou Jintan Jinyang Chemical Plant Co., Ltd. (n.d.). 4,4'-Difluorobenzophenone (CTFE, R1113, CFC1113, Trifluorochloroethylene, Chlorotrifluoroethylene) CAS:345-92-6. Retrieved from [Link]

-

ResearchGate. (n.d.). Determination and correlation of solubility of 4,4′-difluorobenzophenone in pure and binary mixed solvents and thermodynamic properties of solution. Retrieved from [Link]

Sources

- 1. US20090177014A1 - Process for Preparing 4,4' Difluorobenzophenone - Google Patents [patents.google.com]

- 2. 4,4'-Difluorobenzophenone | C13H8F2O | CID 9582 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4,4'-Difluorobenzophenone - Wikipedia [en.wikipedia.org]

- 4. 4,4'-Difluorobenzophenone (CTFE, R1113, CFC1113, Trifluorochloroethylene, Chlorotrifluoroethylene) CAS:345-92-6 [kangmei.com]

- 5. solubilityofthings.com [solubilityofthings.com]

A Senior Application Scientist's Technical Guide to the Safe Handling of 4,4'-Difluorobenzophenone

Authored for Researchers, Scientists, and Drug Development Professionals

As a cornerstone intermediate in the synthesis of high-performance polymers like PEEK (polyetherether ketone) and other novel materials, 4,4'-difluorobenzophenone is a compound frequently encountered in advanced research and development settings.[1][2] Its utility, however, is paired with a distinct hazard profile that necessitates a comprehensive and scientifically grounded approach to its handling. This guide moves beyond mere procedural lists to instill a culture of safety through a deep understanding of the causality behind each precaution.

Core Hazard Profile: Understanding the "Why"

4,4'-Difluorobenzophenone is a white to off-white crystalline solid.[3][4] While stable under normal conditions, its hazard profile is multifaceted, demanding respect and meticulous handling.[5][6] The primary risks are not acute flammability but rather physiological and environmental hazards upon exposure.

Key Hazards:

-

Acute Oral Toxicity: The compound is classified as harmful if swallowed.[4][5] Ingestion can lead to systemic effects, underscoring the critical importance of preventing hand-to-mouth transfer.

-

Skin and Eye Irritation: Direct contact causes skin irritation and serious eye irritation.[4][5][7] This is a primary route of occupational exposure. The chemical structure, an aromatic ketone, can interact with proteins and lipids in tissues, leading to an inflammatory response.

-

Respiratory Tract Irritation: Inhalation of dust or aerosols may cause respiratory irritation.[5][7] Fine particulates can easily become airborne during weighing or transfer, posing a direct risk to the respiratory system.

-

Aquatic Toxicity: The substance is toxic to aquatic life with long-lasting effects.[5][7] This mandates stringent controls on environmental release and proper waste disposal protocols.

| Hazard Classification | GHS Category | Primary Route of Exposure | Potential Effect |

| Acute Toxicity, Oral | Category 4 | Ingestion | Harmful if swallowed[4][8] |

| Skin Corrosion/Irritation | Category 2 | Dermal Contact | Causes skin irritation[4][7] |

| Serious Eye Damage/Irritation | Category 2 | Eye Contact | Causes serious eye irritation[4][7] |

| STOT - Single Exposure | Category 3 | Inhalation | May cause respiratory irritation[4][7] |

| Hazardous to the Aquatic Environment (Chronic) | Category 2 | Environmental Release | Toxic to aquatic life with long-lasting effects[7] |

The Self-Validating System of Exposure Control

A robust safety protocol is a self-validating system where engineering controls, administrative procedures, and personal protective equipment (PPE) work in concert to minimize exposure risk at every step.

Engineering Controls: The First Line of Defense

The primary principle is to contain the hazard at its source. For a solid like 4,4'-difluorobenzophenone, this means controlling dust generation.

-

Ventilation: All handling of the solid powder must be conducted in a well-ventilated area.[9] For tasks involving weighing, transferring, or any action that could generate dust, a certified chemical fume hood or a powder containment hood is mandatory. This is not merely a suggestion but a critical control to prevent respiratory exposure.[10]

-

Emergency Equipment: Emergency eye wash fountains and safety showers must be immediately accessible in any area where the compound is handled.[9] Their proximity and functionality should be verified on a regular schedule.

Administrative Controls: Codifying Safe Practices

These are the procedural safeguards that govern how work is performed.

-

Hygiene: Rigorous personal hygiene is non-negotiable. Wash hands thoroughly with soap and water after handling and before eating, drinking, or smoking.[5][6][11] Contaminated work clothing should be laundered separately from personal attire.[5][12]

-

Access Control: Store the compound in a locked, secure area, accessible only to trained and authorized personnel.[7]

-

Spill Preparedness: Do not handle this compound until a clear and practiced spill response plan is in place.

Personal Protective Equipment (PPE): The Last Barrier

PPE is essential but should never be the sole means of protection. Its selection must be based on a thorough risk assessment of the specific procedure being performed.

-

Eye and Face Protection: Chemical safety goggles are the minimum requirement.[6][11] When there is a significant risk of splashing or dust generation, a face shield worn over safety goggles is required.[9][13]

-

Skin and Body Protection: A lab coat is mandatory.[13] For larger quantities or tasks with a higher risk of contamination, chemical-resistant coveralls are recommended.[14] Wear suitable protective gloves at all times.[6][9] Given that this is an aromatic ketone, gloves with proven resistance to such solvents are necessary. While nitrile gloves offer basic splash protection, for prolonged contact or immersion, consider higher-performance materials like Viton™ or specialized PVA (Polyvinyl Alcohol) gloves, which show excellent resistance to ketones.[15][16] Always consult the glove manufacturer's resistance guide for specific breakthrough times.[10]

-

Respiratory Protection: If engineering controls cannot maintain exposure below permissible limits, or during emergency situations, a NIOSH-approved respirator is required.[9][10] The type of respirator will depend on the concentration of airborne dust.

Experimental Workflows: From Receipt to Disposal

This section details the validated protocols for safely managing 4,4'-difluorobenzophenone throughout its lifecycle in the laboratory.

Receiving and Storage Protocol

-

Inspect: Upon receipt, visually inspect the container for any damage or leaks. Wear appropriate PPE during inspection.

-

Label: Ensure the container is clearly labeled with the chemical name, CAS number (345-92-6), and all relevant GHS hazard pictograms.

-

Store: Store in a cool, dry, well-ventilated place away from direct sunlight and heat.[6][11] The container must be kept tightly closed to prevent moisture absorption and contamination.[6][7]

-

Segregate: Store away from incompatible materials, particularly strong oxidizing and reducing agents.[5][9]

Weighing and Handling Workflow

This workflow is designed to minimize dust generation and exposure.

Caption: Workflow for weighing 4,4'-difluorobenzophenone.

Accidental Release and Spill Response

Prompt and correct action is crucial to mitigate the hazard.

-

Evacuate & Alert: Evacuate all non-essential personnel from the immediate area. Alert colleagues and the area supervisor.[9]

-

Assess: From a safe distance, assess the extent of the spill. If it is large or you are not trained to handle it, contact your institution's emergency response team.

-

Control: Eliminate all ignition sources as a precaution, although the primary hazard is not flammability, fine dust can form explosive mixtures with air.[9]

-

Contain & Clean (for minor spills):

-

Ensure you are wearing full PPE, including respiratory protection if necessary.

-

Do NOT use dry sweeping, as this will generate dust.[5]

-

Gently cover the spill with an inert absorbent material like sand or vermiculite.

-

Carefully scoop or sweep the material into a labeled, sealable container for hazardous waste disposal.[9][11]

-

Clean the spill area thoroughly with soap and water, collecting all cleaning materials for disposal as hazardous waste.[6]

-

Caption: Decision workflow for spill response.

First Aid Measures

Immediate and appropriate first aid can significantly reduce the severity of an exposure.

-

Inhalation: Move the person to fresh air immediately. If breathing is difficult, provide oxygen. Seek immediate medical attention.[11]

-

Skin Contact: Immediately flush the skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[9][11] Seek immediate medical attention.

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[9] Remove contact lenses if present and easy to do.[5] Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting.[9] Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[11]

Waste Disposal

All waste containing 4,4'-difluorobenzophenone must be treated as hazardous.

-

Collect all contaminated materials (e.g., gloves, wipes, absorbent material) in a clearly labeled, sealed container.[11]

-

Dispose of the material through a licensed hazardous waste disposal company. Do not allow the material to enter drains or waterways.[5][6]

Physicochemical Properties for Risk Assessment

Understanding the physical properties is key to anticipating the compound's behavior during handling.

| Property | Value | Implication for Handling |

| Molecular Formula | C₁₃H₈F₂O | - |

| Molecular Weight | 218.2 g/mol | [6][17] |

| Appearance | White to light yellow crystalline solid | [3][6] |

| Melting Point | 106-109 °C | [3] |

| Boiling Point | ~200 °C (at 1013 hPa) | [17] |

| Solubility | Insoluble in water | [17] |

| Vapor Pressure | 0.005 mmHg at 25°C | [3] |

Conclusion

The safe handling of 4,4'-difluorobenzophenone is not a matter of fear, but of scientific diligence and respect for the material's properties. By integrating robust engineering controls, meticulous administrative procedures, and appropriate personal protective equipment, researchers can confidently and safely leverage this valuable compound in the pursuit of scientific advancement. This guide serves as a foundation for developing institution-specific protocols that create a self-validating system of safety, protecting both the researcher and the environment.

References

-

Loba Chemie. (2019). 4,4'- DIFLOURO BENZOPHENONE MSDS. [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - 4,4'-Difluorobenzophenone, 99%. [Link]

-

LookChem. (n.d.). 4,4'-Difluorobenzophenone (CTFE, R1113, CFC1113, Trifluorochloroethylene, Chlorotrifluoroethylene) CAS:345-92-6. [Link]

-

ChemBK. (n.d.). 4,4-DIFLUOROBENZOPHENONE. [Link]

-

National Center for Biotechnology Information. (n.d.). 4,4'-Difluorobenzophenone. PubChem Compound Database. [Link]

-

GlovesnStuff. (n.d.). PVA Ketochem Acetone-Ketone & Solvent Protection Chemical Gauntlets. [Link]

-

Wikipedia. (n.d.). 4,4'-Difluorobenzophenone. [Link]

-

University of Illinois Urbana-Champaign. (n.d.). Personal Protective Equipment (PPE). [Link]

-

U.S. Department of Health & Human Services. (n.d.). Personal Protective Equipment (PPE). CHEMM. [Link]

-

University of Nevada, Reno. (n.d.). Personal Protective Equipment Requirements for Laboratories. Environmental Health and Safety. [Link]

Sources

- 1. 4,4'-Difluorobenzophenone (CTFE, R1113, CFC1113, Trifluorochloroethylene, Chlorotrifluoroethylene) CAS:345-92-6 [kangmei.com]

- 2. 4,4'-Difluorobenzophenone - Wikipedia [en.wikipedia.org]

- 3. chembk.com [chembk.com]

- 4. cdhfinechemical.com [cdhfinechemical.com]

- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 6. lobachemie.com [lobachemie.com]

- 7. dcfinechemicals.com [dcfinechemicals.com]

- 8. 4,4'-Difluorobenzophenone | C13H8F2O | CID 9582 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. synquestlabs.com [synquestlabs.com]

- 10. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]

- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 12. datasheets.scbt.com [datasheets.scbt.com]

- 13. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]

- 14. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]

- 15. glovesnstuff.com [glovesnstuff.com]

- 16. ehs.utk.edu [ehs.utk.edu]

- 17. fishersci.com [fishersci.com]

Methodological & Application

Application Notes and Protocols for High-Performance Polymers Derived from 4,4'-Difluorobenzophenone

Introduction: The Pivotal Role of 4,4'-Difluorobenzophenone in Advanced Polymer Synthesis

4,4'-Difluorobenzophenone (DFBP) is a crucial crystalline solid organic compound, with the chemical formula (FC₆H₄)₂CO, that serves as a fundamental building block in the synthesis of high-performance polyaryletherketone (PAEK) polymers.[1] Its significance lies in the two fluorine atoms that activate the aromatic rings towards nucleophilic aromatic substitution (SₙAr), a key reaction in the polymerization of materials like Poly(ether ether ketone) (PEEK) and Poly(ether ketone) (PEK).[2] These polymers are renowned for their exceptional thermal stability, robust mechanical properties, and superior chemical resistance, making them indispensable in demanding sectors such as aerospace, automotive, medical, and electronics.[3][4]

This document provides a comprehensive guide for researchers, scientists, and professionals in drug development on the utilization of 4,4'-difluorobenzophenone as a monomer. It offers detailed protocols for the synthesis of PEEK, outlines methodologies for its characterization, and explores its diverse applications.

Physicochemical Properties of 4,4'-Difluorobenzophenone

A thorough understanding of the monomer's properties is essential for successful polymerization and for ensuring the quality of the final polymer.

| Property | Value | Reference |

| Molecular Formula | C₁₃H₈F₂O | [5] |

| Molar Mass | 218.20 g/mol | [5] |

| Appearance | Colorless to white crystalline solid | [5] |

| Melting Point | 107.5 to 108.5 °C | [5] |

| Boiling Point | 170-172 °C at 10 mmHg | [6] |

| Density | 1.32 g/cm³ | [2] |

Synthesis of Poly(ether ether ketone) (PEEK) via Nucleophilic Aromatic Substitution

The most prevalent method for synthesizing PEEK is a step-growth polymerization that proceeds through a nucleophilic aromatic substitution mechanism.[2][7] This reaction involves the polycondensation of 4,4'-difluorobenzophenone with the disodium salt of hydroquinone.[2][8] The electron-withdrawing ketone group in DFBP activates the fluorine atoms, making them excellent leaving groups for the nucleophilic attack by the bisphenolate.[3]

Reaction Mechanism

The synthesis of PEEK is a polycondensation reaction that involves the following key steps:

-

Deprotonation of Hydroquinone: In the presence of a weak base, typically anhydrous potassium carbonate, hydroquinone is deprotonated to form the more nucleophilic bisphenolate salt in situ.[3][8]

-

Nucleophilic Attack: The bisphenolate then acts as a nucleophile, attacking the electron-deficient carbon atoms attached to the fluorine atoms on the 4,4'-difluorobenzophenone monomer.[3]

-

Polymer Chain Growth: This process of forming ether linkages repeats, leading to the growth of the PEEK polymer chain. The reaction is driven to completion by the removal of the resulting alkali metal fluoride salt.[3]

Caption: Experimental workflow for the synthesis of PEEK.

Characterization of PEEK Polymers

The synthesized PEEK polymer must be thoroughly characterized to determine its molecular weight, thermal properties, and mechanical performance.

Spectroscopic Characterization

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the functional groups present in the polymer, confirming the formation of the ether linkages and the presence of the ketone group. The analysis is typically performed according to ASTM E1252 . [9]* Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the detailed chemical structure of the PEEK polymer, including the monomer sequence and the presence of any side products. [10]

Thermal Analysis

-

Differential Scanning Calorimetry (DSC): DSC is employed to determine the glass transition temperature (Tg), melting temperature (Tm), and the degree of crystallinity of the PEEK polymer, in accordance with ASTM D3418 . [11][12]The Tg of PEEK is approximately 143°C, and its Tm is around 343°C. [2]* Thermogravimetric Analysis (TGA): TGA is used to evaluate the thermal stability of the PEEK polymer by measuring its weight loss as a function of temperature. This analysis is typically conducted following ASTM E1131 . [1][13]PEEK is known for its high thermal stability, with decomposition temperatures often exceeding 500°C in an inert atmosphere. [1]

Mechanical Testing

The mechanical properties of PEEK are critical for its performance in structural applications. Standardized tests are performed on molded specimens.

-

Tensile Testing: The tensile properties, including tensile strength, Young's modulus, and elongation at break, are determined using a universal testing machine according to ASTM D638 . [1][14]* Flexural Testing: The flexural strength and flexural modulus are measured to assess the material's ability to resist bending forces, following the procedures outlined in ASTM D790 . [15]

Property Typical Value (Unfilled PEEK) ASTM Standard Tensile Strength 90-100 MPa D638 Tensile Modulus 3.6 GPa D638 Elongation at Break 50% D638 Flexural Strength 25,000 psi D790 Flexural Modulus 600,000 psi D790 Glass Transition Temp. (Tg) ~143 °C D3418 | Melting Temp. (Tm) | ~343 °C | D3418 |

Applications of PEEK High-Performance Polymers

The unique combination of properties exhibited by PEEK makes it a material of choice in a wide array of demanding applications.

Aerospace

In the aerospace industry, PEEK's lightweight nature, high strength-to-weight ratio, and excellent resistance to high temperatures and aggressive fluids make it an ideal replacement for metals in various components. [16]

-

Structural Components: Used in the manufacturing of aircraft interior parts like seats, door components, and floor supports. [16]* Engine Parts: Its ability to withstand high temperatures and corrosive environments makes it suitable for engine components such as bearings, seals, and fuel system parts. [16]* Electrical Systems: PEEK's excellent electrical insulation properties are utilized in connectors, cable insulation, and circuit boards. [16]

Medical and Drug Development

PEEK is highly biocompatible and biostable, making it an excellent material for medical implants and devices. [9][17]

-

Orthopedic Implants: Used in spinal cages, joint replacements (hip, knee, and shoulder), and trauma fixation devices due to its mechanical properties that are similar to human bone. [9]* Dental Implants: Its aesthetic qualities and biocompatibility make it a suitable material for dental implants. [18]* Cardiovascular Devices: PEEK is used in various cardiovascular applications due to its inertness and durability. [9]

Other Industrial Applications

-

Automotive: PEEK is used in under-the-hood components, transmission parts, and bearings due to its high-temperature resistance and wear properties. [3]* Electronics: Its excellent dielectric properties and thermal stability make it suitable for semiconductor manufacturing and other electronic components. [17]* Energy Sector: PEEK is utilized in seals, valves, and connectors in the oil and gas industry due to its chemical resistance and ability to withstand high pressures and temperatures.

Conclusion

4,4'-difluorobenzophenone is a cornerstone monomer for the synthesis of high-performance polymers that are critical to technological advancement across numerous industries. The protocols and characterization methods outlined in this guide provide a solid foundation for researchers and professionals to explore and innovate with these exceptional materials. A thorough understanding of the synthesis-structure-property relationships is paramount to unlocking the full potential of PEEK and other polymers derived from this versatile monomer.

References

-

Wikipedia. (2023, December 1). Polyether ether ketone. Retrieved from [Link]

-

IEMAI3D. (2023, August 22). How Is Polyether Ether Ketone (PEEK) Made? Retrieved from [Link]

-

PEEKCHINA. (2024, June 17). How do you make PEEK material? Retrieved from [Link]

-

IEEE Xplore. (2021, July 19). Thermogravimetric Analysis and Tensile Testing of PEEK structures Fabricated via Extrusion and 3D Printing. Retrieved from [Link]

-

Agilent. (2024, March 8). Polymer Analysis Using Fourier Transform Infrared (FTIR) Spectroscopy. Retrieved from [Link]

- Google Patents. (n.d.). US8236919B2 - Process for preparing a polyether ether ketone.

-

ScienceDirect. (2022, January). Biomedical applications of polyether ether ketone and its composites. Retrieved from [Link]

-

CORE Scholar. (n.d.). Synthesis and characterization of PEEK analogues utilizing 3,5- and 2,4-difluorobenzophenone. Retrieved from [Link]

-

PIKE Technologies. (n.d.). Analysis of Polymers by ATR/FT-IR Spectroscopy. Retrieved from [Link]

-

NIH. (2025, July 17). Recent Advances in PEEK for Biomedical Applications: A Comprehensive Review of Material Properties, Processing, and Additive Manufacturing. Retrieved from [Link]

-

ResearchGate. (n.d.). Developments of PEEK (Polyetheretherketone) as a biomedical material: A focused review. Retrieved from [Link]

-

PEEKCHINA. (2024, May 15). Applications of PEEK Material in the Aerospace Field. Retrieved from [Link]

-

ASTM International. (n.d.). D3418 - 21 Standard Test Method for Transition Temperatures and Enthalpies of Fusion and Crystallization of Polymers by Differential Scanning Calorimetry. Retrieved from [Link]

-

Applus+ DatapointLabs. (n.d.). ASTM D790 Testing for Flexural Properties of Plastics. Retrieved from [Link]

-

Applied Technical Services. (n.d.). FTIR Analysis of Polymers. Retrieved from [Link]

-

Intertek. (n.d.). Thermogravimetric Analysis (TGA) ASTM E1131, ISO 11358. Retrieved from [Link]

-

ResearchGate. (n.d.). (a) Tensile test sample dimensions according to ASTM D638 Type IV (b).... Retrieved from [Link]

-

Cambridge Polymer Group. (n.d.). Thermal Analysis - Differential Scanning Calorimetry (DSC). Retrieved from [Link]

-

Semantic Scholar. (n.d.). Synthesis and Properties of Polyetheretherketones for 3D Printing. Retrieved from [Link]

-

Virginia Tech. (2016, December 14). Synthesis and characterization of PEEK analogues utilizing 3,5- and 2,4-difluorobenzophenone. Retrieved from [Link]

-

Master Precision Molds. (2025, July 14). ASTM D790 Flexural Test Bar: Complete Guide. Retrieved from [Link]

-

Intertek. (n.d.). Differential Scanning Calorimeter ASTM D3418, ASTM E1356, ISO 11357. Retrieved from [Link]

-

ZwickRoell. (n.d.). ASTM D790 3-point flexure test plastics. Retrieved from [Link]

-

Infinita Lab. (n.d.). Thermogravimetric Analysis (TGA) – ASTM E1131 & ISO 11358 Standards. Retrieved from [Link]

-

ASTM International. (n.d.). D638-14 Standard Test Method for Tensile Properties of Plastics. Retrieved from [Link]

-

TestResources. (n.d.). ASTM D790 Flexural Test of Plastics & Composites. Retrieved from [Link]

-

Instron. (2019, September 24). The Definitive Guide to Tensile Testing of Plastic to ASTM D638 & ISO 527-2. Retrieved from [Link]

-

Testronix. (2025, December 11). ASTM D790 Flexural Properties Test for Plastics. Retrieved from [Link]

-

Polymer Solutions. (n.d.). ASTM E1131 - TGA Analysis Testing Services. Retrieved from [Link]

-

PubMed Central. (2020, August 10). A Case Study of Polyether Ether Ketone (I): Investigating the Thermal and Fire Behavior of a High-Performance Material. Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H NMR spectra of sulfonated PEEK samples. Retrieved from [Link]

-

Scribd. (n.d.). Transition Temperatures and Enthalpies of Fusion and Crystallization of Polymers by Differential Scanning Calorimetry. Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H-NMR spectrum of PEEK-3 in DMSO-d 6. Retrieved from [Link]

-

ResearchGate. (2025, August 6). Preparation of poly(ether ketone)s derived from 2,5-furandicarboxylic acid via nucleophilic aromatic substitution polymerization. Retrieved from [Link]

-

ResearchGate. (n.d.). Structure of P-PEEK for 1 H NMR analysis. P-PEEK: phosphonated polyether ether ketone. Retrieved from [Link]

-

Wikipedia. (n.d.). 4,4'-Difluorobenzophenone. Retrieved from [Link]

-

Scribd. (n.d.). Transition Temperatures and Enthalpies of Fusion and Crystallization of Polymers by Differential Scanning Calorimetry. Retrieved from [Link]

-

Chemistry LibreTexts. (n.d.). CHARACTERIZATION OF PEEK (POLYARYLETHERETHERKETONE) POLYMERS BY SOLID-STATE NMR SPECTROSCOPY. Retrieved from [Link]

-

CentAUR. (n.d.). Direct iminization of PEEK. Retrieved from [Link]

Sources

- 1. Request Rejected [ieeexplore.ieee.org]

- 2. Polyether ether ketone - Wikipedia [en.wikipedia.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. polymerindustries.com [polymerindustries.com]

- 5. 4,4'-Difluorobenzophenone - Wikipedia [en.wikipedia.org]

- 6. cpmat.ru [cpmat.ru]

- 7. How do you make PEEK material? [peekchina.com]

- 8. Fourier Transform Infrared Spectrometry ASTM E168, ASTM E1252 [intertek.com]

- 9. atslab.com [atslab.com]

- 10. centaur.reading.ac.uk [centaur.reading.ac.uk]

- 11. en.usb-lab.com [en.usb-lab.com]

- 12. Differential Scanning Calorimeter ASTM D3418, ASTM E1356, ISO 11357 [intertek.com]

- 13. Thermogravimetric Analysis (TGA) ASTM E1131, ISO 11358 [intertek.com]

- 14. youtube.com [youtube.com]

- 15. testresources.net [testresources.net]

- 16. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]

- 17. Polymer Analysis Using Fourier Transform Infrared (FTIR) Spectroscopy | Separation Science [sepscience.com]

- 18. US8236919B2 - Process for preparing a polyether ether ketone - Google Patents [patents.google.com]

Application Notes and Protocols for the Synthesis of 4,4'-Difluorobenzophenone via Friedel-Crafts Acylation

Introduction: The Significance of 4,4'-Difluorobenzophenone

4,4'-Difluorobenzophenone is a colorless solid organic compound that serves as a critical monomer in the production of high-performance aromatic polyketone polymers, such as polyetheretherketone (PEEK).[1][2] PEEK is renowned for its exceptional thermal stability, chemical resistance, and mechanical properties, making it invaluable in demanding applications ranging from aerospace components to medical implants.[3] The synthesis of high-purity 4,4'-difluorobenzophenone is, therefore, a cornerstone for the advancement of these cutting-edge materials.[4] Beyond polymer science, this compound also finds utility as an intermediate in the synthesis of pharmaceuticals and agrochemicals.[3][5]

This document provides a comprehensive guide for the synthesis of 4,4'-difluorobenzophenone through the Friedel-Crafts acylation of fluorobenzene with 4-fluorobenzoyl chloride. It is intended for researchers, scientists, and professionals in drug development and materials science, offering in-depth mechanistic insights, a detailed experimental protocol, and best practices for product purification and characterization.

The Chemistry: A Deep Dive into Friedel-Crafts Acylation

The Friedel-Crafts acylation is a classic and robust method for forming carbon-carbon bonds by introducing an acyl group onto an aromatic ring.[6] This electrophilic aromatic substitution reaction is typically catalyzed by a strong Lewis acid, such as aluminum chloride (AlCl₃).[7][8]

Reaction Mechanism

The synthesis of 4,4'-difluorobenzophenone proceeds via the acylation of fluorobenzene with 4-fluorobenzoyl chloride.[9] The mechanism can be dissected into three key steps:

-

Formation of the Acylium Ion: The Lewis acid catalyst (AlCl₃) coordinates with the chlorine atom of the 4-fluorobenzoyl chloride, generating a highly electrophilic acylium ion. This ion is stabilized by resonance.[8]

-

Electrophilic Attack: The electron-rich π system of the fluorobenzene ring attacks the acylium ion. The fluorine atom on the fluorobenzene ring is an ortho-, para-director. Due to steric hindrance, the para-substituted product, 4,4'-difluorobenzophenone, is preferentially formed.

-

Rearomatization: A base (typically the AlCl₄⁻ complex) abstracts a proton from the intermediate carbocation (the sigma complex), restoring the aromaticity of the ring and yielding the final product.

A key advantage of Friedel-Crafts acylation is that the ketone product is less reactive than the starting aromatic compound due to the electron-withdrawing nature of the carbonyl group.[8] This deactivation prevents further acylation reactions, thus avoiding the issue of polysubstitution that can plague Friedel-Crafts alkylations.[8][10]

Caption: Mechanism of Friedel-Crafts Acylation.